![molecular formula C23H21N3O2S2 B2896884 N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291835-50-1](/img/structure/B2896884.png)
N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F6609-2468 has shown promise as a potential anticancer agent. Its structure includes a thienopyrimidine core, which is associated with antiproliferative activity. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
- The benzylic position in F6609-2468 is chemically reactive. It can undergo nucleophilic substitution reactions, such as bromination or oxidation. Understanding these reactions is crucial for designing novel drug candidates or modifying existing compounds .
- Thienopyrimidines have been explored for their potential in treating neurological disorders. F6609-2468 ’s unique structure may interact with specific receptors or enzymes involved in neurodegenerative diseases. Researchers are investigating its neuroprotective properties .
- F6609-2468 is a component of denatonium benzoate, a bitter-tasting compound used to discourage ingestion (e.g., in household products). Understanding its taste aversion properties and potential applications in pain management (due to its bitter taste) is an ongoing area of research .
- Chemists utilize F6609-2468 as a building block in organic synthesis. Its benzyl group and thienopyrimidine scaffold allow for diverse modifications. Researchers explore its derivatives for drug development, aiming to enhance bioactivity, solubility, and pharmacokinetics .
- The sulfur-containing moiety in F6609-2468 suggests potential antioxidant and anti-inflammatory effects. Investigating its ability to scavenge free radicals and modulate inflammatory pathways is essential for understanding its therapeutic potential .
Anticancer Research
Benzylic Position Reactivity
Neurological Disorders
Pain Management and Taste Aversion
Organic Synthesis and Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
properties
IUPAC Name |
N-benzyl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-7-6-10-19(16(15)2)26-22(28)21-18(11-12-29-21)25-23(26)30-14-20(27)24-13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSQBKZVHDWPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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